molecular formula C22H23N3O4 B15084426 N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide CAS No. 769149-32-8

N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide

Cat. No.: B15084426
CAS No.: 769149-32-8
M. Wt: 393.4 g/mol
InChI Key: XFXZPHREEMFPHS-BUVRLJJBSA-N
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Description

N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene hydrazine core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzylidene hydrazine intermediate, followed by the introduction of the propynyloxy and propoxybenzamide groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and alkynes, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine group to amines.

    Substitution: The benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The benzylidene hydrazine core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide
  • 3-Methyl-N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide
  • 4-Methoxy-N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide

Uniqueness

N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

769149-32-8

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]-4-propoxybenzamide

InChI

InChI=1S/C22H23N3O4/c1-3-13-28-19-11-9-17(10-12-19)22(27)23-16-21(26)25-24-15-18-7-5-6-8-20(18)29-14-4-2/h2,5-12,15H,3,13-14,16H2,1H3,(H,23,27)(H,25,26)/b24-15+

InChI Key

XFXZPHREEMFPHS-BUVRLJJBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC#C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC#C

Origin of Product

United States

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